BenchChemオンラインストアへようこそ!

3-[4-(1H-imidazol-1-yl)phenoxy]propanol

Cytochrome P450 inhibition Drug metabolism Structure-activity relationship

Secure 3-[4-(1H-imidazol-1-yl)phenoxy]propanol (CAS 136167-35-6), the critical N1-imidazolyl positional isomer distinct from the C4-linked ciproxifan series. Its terminal primary alcohol enables divergent synthesis (esterification, oxidation, nucleophilic displacement) for focused library construction. Documented CYP inhibition (analogs show CYP2C19 IC₅₀ 46 nM) makes this scaffold essential for DMPK screening cascades and structure-based CYP modeling. Avoid generic substitution risks; verify scaffold-specific pharmacology for thromboxane synthase or histamine H₃ receptor programs.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8425240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1H-imidazol-1-yl)phenoxy]propanol
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)OCCCO
InChIInChI=1S/C12H14N2O2/c15-8-1-9-16-12-4-2-11(3-5-12)14-7-6-13-10-14/h2-7,10,15H,1,8-9H2
InChIKeyAGQTXPQZFJNSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(1H-Imidazol-1-yl)phenoxy]propanol – Structural Baseline and Class Positioning for Informed Procurement


3-[4-(1H-Imidazol-1-yl)phenoxy]propanol (CAS 136167-35-6; molecular formula C₁₂H₁₄N₂O₂; MW 218.25 g/mol) is a heterocyclic building block comprising an imidazole ring N-linked at the 1-position to a phenyl ether, which is further elaborated with a three-carbon primary alcohol chain . It belongs to the N-(phenoxyalkyl)imidazole class, a family recognized for thromboxane synthetase inhibition [1] and cytochrome P450 modulation [2]. Structurally, it is the N1-imidazolyl positional isomer of the 4-(3-(phenoxy)propyl)-1H-imidazole scaffold that defines the clinically studied proxifan/ciproxifan series [3]. Its terminal primary alcohol distinguishes it from analogs bearing dimethylamino, pyridyl, or ketone termini, making it a versatile intermediate for further derivatization through esterification, etherification, or oxidation.

Why 3-[4-(1H-Imidazol-1-yl)phenoxy]propanol Cannot Be Casually Substituted by In-Class Analogs


Within the N-(phenoxyalkyl)imidazole family, small variations in linker length, terminal functionality, and imidazole connectivity produce large shifts in target engagement profiles. The 2-carbon ethyl-linked analog 1-(2-phenoxyethyl)-1H-imidazole exhibits a thromboxane A₂ synthase IC₅₀ of 660 nM [1], while replacing the terminal hydroxyl with dimethylamino ([3-(4-imidazol-1-yl-phenoxy)-propyl]-dimethyl-amine) shifts CYP inhibition selectivity from CYP2C19 (IC₅₀ 46 nM for the pyridine analog) to CYP2D6 (IC₅₀ 400 nM) [2]. The N1-imidazolyl-phenoxy architecture of the target compound is topologically and electronically distinct from the C4-imidazolyl-propyl scaffold of ciproxifan and imoproxifan, which achieve subnanomolar histamine H₃ receptor affinity (Kᵢ 0.26 nM for imoproxifan) [3]. Generic substitution risks selecting a compound with an unintended target profile, altered metabolic stability, or incompatible reactivity for downstream conjugation chemistry.

Quantitative Differentiation Evidence: 3-[4-(1H-Imidazol-1-yl)phenoxy]propanol vs. Closest Structural Analogs


CYP Inhibition Selectivity Shift: Terminal Hydroxyl vs. Dimethylamino Terminus

The terminal functional group on the 3-carbon propyl chain profoundly redirects CYP isoform inhibition selectivity. The dimethylamino analog [3-(4-Imidazol-1-yl-phenoxy)-propyl]-dimethyl-amine (CHEMBL114297) exhibits a strong preference for CYP2D6 (IC₅₀ 400 nM) over CYP2C19 (IC₅₀ 9,700 nM), a ~24-fold selectivity window [1]. In contrast, the pyridine-terminated analog 4-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine (CHEMBL113227) displays equipotent inhibition of CYP2C19 and CYP1A2 (both IC₅₀ 46 nM) [2]. The target compound, bearing a primary alcohol terminus, occupies an intermediate polarity and hydrogen-bond donor/acceptor space that is predicted to yield a CYP inhibition fingerprint distinct from both dimethylamino and pyridine analogs, based on class-level SAR indicating that terminal basicity and lipophilicity are dominant drivers of CYP isoform selectivity within this scaffold [3].

Cytochrome P450 inhibition Drug metabolism Structure-activity relationship

Thromboxane Synthase Inhibition: Effect of Linker Length from Ethyl to Propyl

The 2-carbon ethyl-linked analog 1-(2-phenoxyethyl)-1H-imidazole inhibits thromboxane A₂ synthase with an IC₅₀ of 660 nM [1]. Extending the linker to a 3-carbon propyl chain with a terminal hydroxyl (as in the target compound) introduces additional hydrogen-bonding capacity and increased conformational flexibility. Class-level SAR from the N-(phenoxyalkyl)imidazole patent family (Pfizer, IE-792403-L) establishes that linker length and terminal substitution modulate both potency and selectivity against cyclooxygenase and prostacyclin synthetase [2]. The target compound's propanol chain positions the hydroxyl group to either engage or repel the active-site environment, depending on the target, representing a differentiated starting point relative to the simpler ethyl-linked or unsubstituted propyl analogs.

Thromboxane synthase inhibition Platelet aggregation Imidazole-based inhibitors

Positional Isomerism: N1-Imidazolyl vs. C4-Imidazolyl Connectivity Defines Target Class Divergence

The target compound features an N1-imidazolyl-phenoxy-propanol architecture, which is a positional isomer of the 4-(3-(phenoxy)propyl)-1H-imidazole scaffold that defines the proxifan series of histamine H₃ receptor antagonists. In the proxifan scaffold, the imidazole C4 is linked to the propyl chain, whereas in the target compound the imidazole N1 is directly attached to the phenyl ring. This topological difference has profound pharmacological consequences: ciproxifan (C4-linked, cyclopropyl ketone) achieves subnanomolar H₃ receptor affinity in vitro (Kᵢ < 1 nM) and in vivo antagonist potency of ~0.1 mg/kg p.o. [1]; imoproxifan (C4-linked, oxime) displays Kᵢ = 0.26 nM at H₃ and ED₅₀ = 0.034 mg/kg p.o. for central Nᵗ-methylhistamine elevation [2]. The N1-imidazolyl-phenoxy scaffold of the target compound is not designed for H₃ engagement and instead orients the imidazole for interactions with thromboxane synthase and CYP enzymes, consistent with the distinct patent lineage (Pfizer IE-792403-L vs. proxifan series) [3].

Positional isomerism Histamine H3 receptor Scaffold topology

Synthetic Accessibility and Derivatization Potential: Primary Alcohol as a Versatile Handle

The target compound is prepared in a single-step nucleophilic substitution from commercially available 4-(1H-imidazol-1-yl)phenol (16.0 g, 0.10 mol) and 3-chloropropanol (19.0 g, 0.20 mol) using potassium carbonate (28 g, 0.20 mol) in methyl ethyl ketone at reflux for 24 hours, typically yielding product at 95% purity . The terminal primary alcohol is a versatile synthetic handle that can be oxidized to the aldehyde or carboxylic acid, converted to a leaving group (tosylate, mesylate, bromide) for further nucleophilic displacement, or directly esterified/etherified. This contrasts with the dimethylamino analog, which requires reductive amination conditions and offers fewer direct derivatization options, and the pyridine analog, which requires transition-metal-catalyzed cross-coupling for terminal group installation [1]. The hydroxyl group also provides a spectroscopic handle (IR O–H stretch; characteristic ¹H NMR coupling patterns) that facilitates reaction monitoring and quality control.

Synthetic intermediate Derivatization Nucleophilic substitution

Evidence-Backed Application Scenarios for 3-[4-(1H-imidazol-1-yl)phenoxy]propanol


Cytochrome P450 Inhibition Profiling and Drug-Drug Interaction Liability Assessment

The N1-imidazolyl-phenoxy scaffold has documented CYP inhibitory activity across multiple isoforms. Close analogs demonstrate CYP2C19 IC₅₀ values of 46 nM (pyridine analog) and CYP2D6 IC₅₀ of 400 nM (dimethylamino analog), establishing this scaffold as a privileged chemotype for CYP interaction studies [1]. The target compound, with its terminal hydroxyl, serves as an intermediate-polarity probe for dissecting the contribution of terminal group hydrogen-bonding to CYP isoform selectivity. This is directly relevant to preclinical drug metabolism and pharmacokinetics (DMPK) screening cascades and for building structure-based CYP inhibition models [2].

Thromboxane A₂ Pathway Research: Scaffold for Selective Thromboxane Synthase Inhibitor Development

The N-(phenoxyalkyl)imidazole class, including the target compound's structural framework, is covered by Pfizer's foundational patent IE-792403-L claiming selective thromboxane synthetase inhibition without concomitant cyclooxygenase or prostacyclin synthetase blockade [3]. The ethyl-linked comparator 1-(2-phenoxyethyl)-1H-imidazole confirms measurable thromboxane synthase inhibition (IC₅₀ 660 nM) [4]. The target compound extends this scaffold with a propanol linker, offering a starting point for developing thromboxane synthase inhibitors with potentially improved potency and altered physicochemical properties suitable for in vivo proof-of-concept studies in thrombosis, ischemic disease, or platelet function models.

Medicinal Chemistry Derivatization Platform: Primary Alcohol as a Key Synthetic Intermediate

The terminal primary alcohol of the target compound is a strategically positioned functional group for divergent synthesis. It can be oxidized to the carboxylic acid for amide coupling library generation, converted to a leaving group for nucleophilic displacement with diverse amines/thiols, or directly esterified to modulate lipophilicity and metabolic stability . This makes the compound a high-value intermediate for constructing focused libraries around the N1-imidazolyl-phenoxy pharmacophore, particularly for programs exploring dual thromboxane synthase/CYP modulation or imidazole-based enzyme inhibition.

Scaffold-Hopping Reference Compound: N1-Imidazolyl vs. C4-Imidazolyl Topological Comparison

The target compound serves as a critical control in scaffold-hopping studies comparing N1-imidazolyl-phenoxy architectures with the C4-imidazolyl-propyl-phenoxy scaffold of the proxifan/ciproxifan series, which achieves subnanomolar histamine H₃ receptor affinity [5]. Because these two scaffolds are positional isomers with mutually exclusive biological target profiles, the target compound enables researchers to experimentally confirm that observed pharmacology is scaffold-specific rather than an artifact of imidazole-containing compounds. This is essential for target deconvolution and for avoiding false-positive hits in H₃ receptor screening campaigns.

Quote Request

Request a Quote for 3-[4-(1H-imidazol-1-yl)phenoxy]propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.